molecular formula C21H21NO4 B12286127 (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid

Cat. No.: B12286127
M. Wt: 351.4 g/mol
InChI Key: XRDYTCJCKUWDRX-GOSISDBHSA-N
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Description

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid: is a synthetic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the azetidine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the azetidine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions that promote ring closure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support.

    Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise assembly of peptides.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.

Medicine:

    Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

    Material Science: The compound finds applications in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

  • (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

Uniqueness:

  • Structural Features: The presence of the azetidine ring and the specific arrangement of functional groups make (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid unique compared to other Fmoc-protected amino acids.
  • Reactivity: The compound’s reactivity in peptide synthesis and other chemical reactions is influenced by its unique structure, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-21(2)12-22(18(21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1

InChI Key

XRDYTCJCKUWDRX-GOSISDBHSA-N

Isomeric SMILES

CC1(CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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